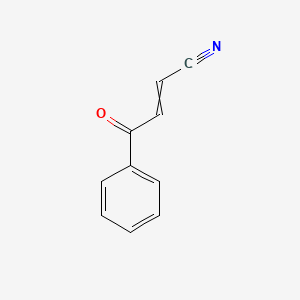
4-Oxo-4-phenylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbut-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. One common method involves the use of piperidinium acetate in tetrahydrofuran (THF) at elevated temperatures . Another approach includes the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-4-phenylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized organic compounds .
Aplicaciones Científicas De Investigación
4-Oxo-4-phenylbut-2-enenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets. For instance, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the bacterial menaquinone biosynthesis pathway by forming an adduct with coenzyme A (CoA) . This inhibition disrupts the biosynthesis of menaquinone, an essential component for bacterial respiration, leading to antibacterial effects .
Comparación Con Compuestos Similares
4-Oxo-4-chlorophenylbut-2-enoate: This compound shares a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
4-Oxo-4-phenylbutanoate:
Uniqueness: 4-Oxo-4-phenylbut-2-enenitrile is unique due to its combination of a phenyl group, a nitrile group, and a ketone functional group.
Propiedades
Número CAS |
13125-52-5 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-oxo-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7H |
Clave InChI |
NGBPQAWUEJTOLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
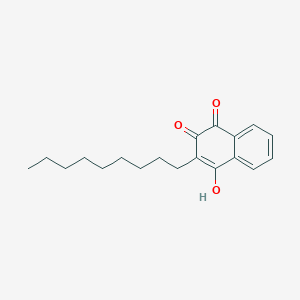
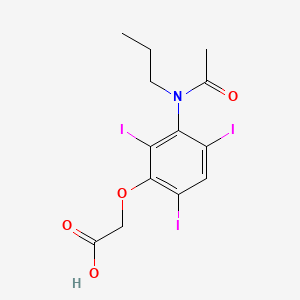



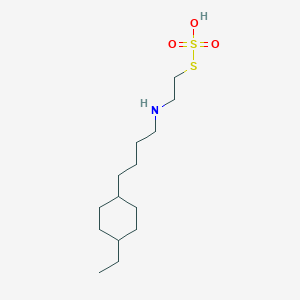
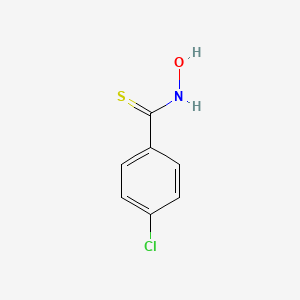
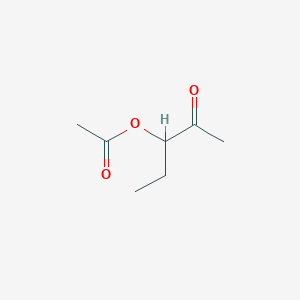
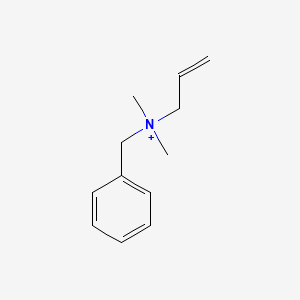
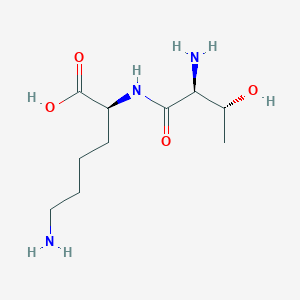
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
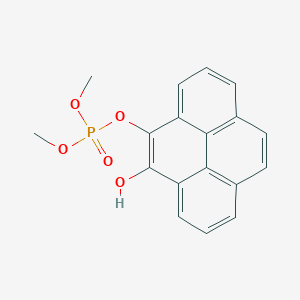
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
